1-Bromo-5-(ethylsulfanyl)-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(ethylsulfanyl)-2-methylpentane is an organic compound characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(ethylsulfanyl)-2-methylpentane typically involves the bromination of 5-(ethylsulfanyl)-2-methylpentane. This can be achieved through the reaction of 5-(ethylsulfanyl)-2-methylpentane with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5-(ethylsulfanyl)-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding alcohols, ethers, or amines.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming 5-(ethylsulfanyl)-2-methylpentane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 5-(ethylsulfanyl)-2-methylpentanol.
Oxidation: 1-Bromo-5-(ethylsulfinyl)-2-methylpentane or 1-Bromo-5-(ethylsulfonyl)-2-methylpentane.
Reduction: 5-(ethylsulfanyl)-2-methylpentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(ethylsulfanyl)-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(ethylsulfanyl)-2-methylpentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and its interactions with other molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-fluoropentane: Similar in structure but with a fluorine atom instead of an ethylsulfanyl group.
1-Bromo-5-chloropentane: Contains a chlorine atom instead of an ethylsulfanyl group.
1-Bromo-5-iodopentane: Contains an iodine atom instead of an ethylsulfanyl group.
Eigenschaften
Molekularformel |
C8H17BrS |
---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
1-bromo-5-ethylsulfanyl-2-methylpentane |
InChI |
InChI=1S/C8H17BrS/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
APNMZPLVDXYCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.